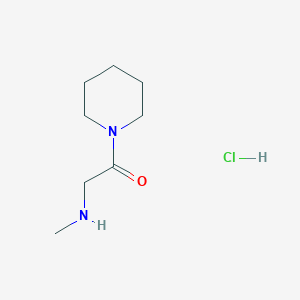

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELBRVNZGVZXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659474 | |

| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-66-1, 98998-32-4 | |

| Record name | Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98998-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride chemical properties

An In-Depth Technical Guide to 2-Methylamino-1-piperidin-1-yl-ethanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 98998-32-4), a substituted alpha-amino ketone. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development. It covers the core physicochemical properties, proposes a viable synthetic route, details robust analytical characterization methodologies, and outlines essential safety and handling protocols. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Nomenclature

2-Methylamino-1-piperidin-1-yl-ethanone is a member of the alpha-amino ketone class of compounds. Its structure features a piperidine ring connected via an amide linkage to an ethanone backbone, which is further substituted with a methylamino group at the alpha position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory research. While extensive peer-reviewed literature on this specific molecule is limited, its structural similarity to other pharmacologically active agents makes it a compound of interest for synthetic and medicinal chemistry research.

This guide will synthesize available data with established principles for analogous compounds to provide a robust working knowledge base for professionals handling this substance.

Physicochemical Properties

The fundamental properties of the compound are critical for its handling, formulation, and analysis. The data presented below is compiled from chemical databases and supplier information.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | [1] |

| CAS Number | 98998-32-4 | |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.69 g/mol | |

| Canonical SMILES | CNCC(=O)N1CCCCC1.Cl | |

| Appearance | White to off-white crystalline powder (inferred) | [2] |

| Solubility | Soluble in water and methanol (inferred) | |

| Stability | Stable under recommended storage conditions. Avoid moisture. | [3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature is suitable. | [2][4] |

Proposed Synthesis Pathway

The proposed two-step synthesis begins with 1-(piperidin-1-yl)ethan-1-one.

-

Step 1: α-Bromination. The starting ketone, 1-(piperidin-1-yl)ethan-1-one, is brominated at the alpha position using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in an appropriate solvent (e.g., acetic acid or chloroform) to yield 2-bromo-1-(piperidin-1-yl)ethanone.

-

Step 2: Nucleophilic Substitution. The resulting α-bromo ketone is then reacted with methylamine (CH₃NH₂) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. The methylamine acts as a nucleophile, displacing the bromide to form the free base, 2-(methylamino)-1-(piperidin-1-yl)ethanone.

-

Step 3: Salt Formation. The free base is dissolved in a solvent such as diethyl ether or methanol, and a solution of hydrochloric acid (e.g., HCl in methanol) is added dropwise to precipitate the final hydrochloride salt, which can then be isolated by filtration and dried.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis workflow.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols are based on standard methodologies for similar small organic molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the polar nature of the hydrochloride salt. The acidic mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peaks.

Protocol:

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 5 µL.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry provides a high-resolution mass measurement, which is crucial for confirming the molecular formula. The positive ion mode is selected to detect the protonated molecule [M+H]⁺.

Protocol:

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF).

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile and infuse directly into the source.

-

Data Acquisition: Scan over a mass range of m/z 50-500.

-

Expected Result: The primary ion observed should be the protonated free base [C₈H₁₆N₂O + H]⁺. The expected exact mass for this ion is approximately 157.1335. A high-resolution instrument should provide a measured mass within 5 ppm of this value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure. The solvent choice (DMSO-d₆ or D₂O) is important for dissolving the hydrochloride salt and observing exchangeable protons. The predicted chemical shifts are based on analogous structures.[5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR:

-

Expected Signals:

-

Multiplets corresponding to the piperidine ring protons (~1.5-1.7 ppm and ~3.4-3.6 ppm).

-

A singlet for the methyl group protons (~2.5-2.8 ppm).

-

A singlet for the methylene protons adjacent to the carbonyl group (~4.0-4.5 ppm).

-

A broad singlet for the N-H proton (variable shift).

-

-

-

¹³C NMR:

-

Expected Signals:

-

Signals for the piperidine ring carbons (~24, 26, 46 ppm).

-

A signal for the methyl carbon (~33 ppm).

-

A signal for the methylene carbon (~55 ppm).

-

A signal for the carbonyl carbon (~168-170 ppm).

-

-

The following diagram outlines the general analytical workflow for compound verification.

Caption: A standard workflow for analytical validation.

Safety, Handling, and Toxicology

As the toxicological properties of this specific compound have not been thoroughly investigated, it must be handled with care, assuming it is hazardous.[3] The following precautions are based on data for structurally related compounds.[4][6]

-

GHS Hazard Statements (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[4] Use non-sparking tools.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, consult a physician.[3]

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3]

Conclusion

This guide provides a foundational technical overview of this compound for research and development purposes. While specific experimental data for this molecule is sparse, the proposed synthetic and analytical methodologies, grounded in established chemical principles and data from close analogs, offer a reliable starting point for laboratory work. Adherence to the outlined safety protocols is paramount to ensure safe handling and use. Further research is warranted to fully elucidate the spectroscopic, toxicological, and pharmacological profile of this compound.

References

-

PubChem. 2-(Methylamino)-1-piperidin-1-ylethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. [Link]

-

Crysdot. 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride. [Link]

-

Ryabukhin, S. V., et al. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. Tetrahedron Letters. [Link]

-

PubChem. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(Methylamino)-1-piperidin-1-ylethanone | C8H16N2O | CID 7330590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. echemi.com [echemi.com]

- 5. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Synthesis and Characterization of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a representative α-amino ketone. α-Amino ketones are a critical class of compounds, serving as foundational scaffolds in numerous bioactive molecules and as versatile intermediates in organic synthesis.[1][2][3] This document details a robust and scalable synthetic methodology, explains the rationale behind key experimental choices, and outlines a complete workflow for the structural and purity verification of the target compound. The protocols and analytical data presented herein are designed to be self-validating, providing researchers with the necessary insights for successful replication and adaptation.

Introduction and Strategic Overview

The α-amino ketone motif is a privileged structure in medicinal chemistry, found at the core of various pharmaceuticals, including the antidepressant bupropion.[1][4] These compounds are not only biologically active but also serve as valuable precursors for the synthesis of more complex nitrogen-containing heterocycles and 1,2-amino alcohols.[1][3] The target molecule, 2-Methylamino-1-piperidin-1-yl-ethanone, combines a secondary amine (methylamine), a tertiary amide derived from a cyclic secondary amine (piperidine), and a ketone functionality, making it an interesting building block for further chemical exploration.

The primary objective of this guide is to present a logical and efficient pathway to this molecule. Our retrosynthetic strategy is predicated on a reliable two-step sequence that is common in industrial and academic settings for this class of compounds: the formation of an α-halo amide intermediate followed by nucleophilic substitution. This approach avoids the complexities of multi-component reactions like the Mannich reaction, which can be challenging to control for this specific substitution pattern, and offers a clear, high-yielding path to the desired product.[5][6][7]

Synthesis Methodology

The synthesis is designed as a three-stage process: (1) acylation of piperidine to form the key intermediate, 1-(2-chloroacetyl)piperidine; (2) nucleophilic substitution with methylamine to yield the free base of the target compound; and (3) salt formation to produce the stable, crystalline hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Experimental Protocol

PART A: Synthesis of 1-(2-chloroacetyl)piperidine (Intermediate)

-

Causality: This initial step involves the acylation of piperidine with 2-chloroacetyl chloride. This is a classic Schotten-Baumann type reaction. The use of a base (in this case, excess piperidine acts as both reactant and acid scavenger) is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants. The reaction is performed at 0 °C initially to control the exothermicity of the acylation.

-

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (2.0 eq.) and dry dichloromethane (100 mL).

-

Cool the flask in an ice-water bath to 0 °C with continuous stirring.

-

Dissolve 2-chloroacetyl chloride (1.0 eq.) in dry dichloromethane (50 mL) and add it to the dropping funnel.

-

Add the 2-chloroacetyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove excess piperidine hydrochloride, water (1 x 50 mL), and saturated NaCl solution (brine, 1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the intermediate, typically as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.

-

PART B: Synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone (Free Base)

-

Causality: This step is a nucleophilic aliphatic substitution (SN2) reaction. Methylamine, a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the C-N bond.[3] A molar excess of methylamine is used to ensure complete reaction of the chloro-amide intermediate and to minimize the potential for dialkylation of methylamine. Ethanol is a suitable polar protic solvent that facilitates the dissolution of both reactants.

-

Step-by-Step Procedure:

-

Dissolve the crude 1-(2-chloroacetyl)piperidine (1.0 eq.) from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add a 40% aqueous solution of methylamine (3.0 eq.) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80 °C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess methylamine under reduced pressure.

-

Work-up: Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining methylamine hydrochloride.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude free base, 2-Methylamino-1-piperidin-1-yl-ethanone, typically as an oil.

-

PART C: Formation of this compound

-

Causality: The final product is often isolated as a hydrochloride salt. This is because the salt is typically a stable, non-hygroscopic, crystalline solid, which is much easier to handle, purify by recrystallization, and store compared to the free base oil. The protonation occurs at the most basic nitrogen atom.

-

Step-by-Step Procedure:

-

Dissolve the crude free base from Part B in anhydrous diethyl ether (50 mL).

-

While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise.

-

A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed and the solution is acidic (test with pH paper).

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under high vacuum to a constant weight to yield this compound as a white crystalline solid.

-

Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. The following methods provide a comprehensive analytical profile.

Caption: Workflow for analytical characterization.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [8] |

| Molecular Weight | 192.69 g/mol | [9] |

| Appearance | White to off-white crystalline solid | Expected |

| Monoisotopic Mass (Free Base) | 156.1263 Da | [10] |

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Parameter | Expected Result | Rationale |

| ¹H NMR | Chemical Shift (δ) | Piperidine protons: ~1.5-1.7 ppm (m), ~3.4-3.6 ppm (m); -CH₂-CO-: ~4.2 ppm (s); -NH-CH₃: ~2.7 ppm (s); -NH₂⁺-: ~9.0 ppm (br s) | Confirms the presence and connectivity of all proton environments. Shifts are approximate and depend on the solvent (e.g., DMSO-d₆). |

| ¹³C NMR | Chemical Shift (δ) | -C=O: ~165-170 ppm; Piperidine carbons: ~24, 26, 46 ppm; -CH₂-CO-: ~55-60 ppm; -NH-CH₃: ~35 ppm | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spec. (ESI+) | m/z | [M+H]⁺ ≈ 157.13 | Corresponds to the protonated free base (C₈H₁₆N₂O), confirming the molecular weight. |

| FT-IR | Wavenumber (cm⁻¹) | ~2400-2700 cm⁻¹: Broad, amine salt N-H stretch; ~1650 cm⁻¹: Strong, tertiary amide C=O stretch | Confirms the presence of key functional groups (amide carbonyl and ammonium salt). |

| Melting Point | Range | Sharp range (e.g., 210-212 °C) | A narrow melting point range is a strong indicator of high purity. The exact value should be compared to literature if available. |

| HPLC | Purity | >98% | Provides quantitative assessment of purity by separating the main component from any impurities. |

Safety, Handling, and Storage

-

Safety: The reagents used, such as 2-chloroacetyl chloride, are corrosive and lachrymatory. The final product should be handled as a potentially irritating compound. All manipulations should be performed in a well-ventilated fume hood.[11]

-

Handling: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[11]

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form ensures good long-term stability.

Conclusion

This guide has presented a detailed, reliable, and well-rationalized methodology for the synthesis of this compound. The described three-stage synthetic route is efficient and scalable. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unequivocal identification and purity assessment of the final compound. This document serves as a practical resource for researchers engaged in the synthesis of α-amino ketones and their application in drug discovery and development.

References

- Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.

- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl

- Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical C

- Synthesis of α-amino ketones, aldehydes and deriv

- Synthesis and Biological Evalu

- Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online.

- 2-(Methylamino)-1-piperidin-1-ylethanone. PubChem.

- The synthesis of novel type of α-aminoketones containing allomaltol fragment. Taylor & Francis Online.

- 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride.

- Bupropion. Wikipedia.

- 2-amino-1-piperidin-1-yl-ethanone hcl. Echemi.

- 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. Seedion.

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1220033-32-8 Cas No. | 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride | Matrix Scientific [matrixscientific.com]

- 9. 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride - 通用试剂 - 西典实验 [seedior.com]

- 10. 2-(Methylamino)-1-piperidin-1-ylethanone | C8H16N2O | CID 7330590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

The Piperidine Scaffold: A Privileged Motif in Central Nervous System Drug Discovery and Mechanism of Action

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence in medicinal chemistry is not coincidental but rather a testament to its remarkable versatility as a "privileged scaffold."[1][4] The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with a wide array of biological targets within the CNS.[2][4] This guide provides a comprehensive exploration of the mechanisms of action of piperidine derivatives in CNS research, offering insights into their therapeutic applications, the rationale behind experimental designs for their characterization, and detailed protocols for their investigation.

The Structural and Physicochemical Advantages of the Piperidine Moiety

The utility of the piperidine scaffold in CNS drug design is rooted in several key features:

-

Conformational Flexibility: The piperidine ring can adopt various conformations, most notably the chair form, which allows for axial and equatorial positioning of substituents. This adaptability is crucial for optimizing interactions with the complex topographies of receptor binding pockets and enzyme active sites.

-

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, with a pKa that allows it to be protonated at physiological pH. This positive charge is often critical for forming ionic bonds with acidic residues in biological targets, serving as a key anchoring point for the molecule.

-

Modulation of Physicochemical Properties: The piperidine moiety influences a compound's lipophilicity and water solubility, both of which are critical for its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[5] The scaffold itself provides a balance, and its properties can be fine-tuned through substitution.[4]

-

Metabolic Stability: While subject to metabolism, the piperidine ring can exhibit a degree of metabolic stability, which can be further enhanced by strategic placement of substituents to block sites of oxidation.[4]

Mechanisms of Action of Piperidine Derivatives in the CNS

Piperidine derivatives exert their effects on the CNS through a multitude of mechanisms, primarily by interacting with key proteins involved in neurotransmission. These can be broadly categorized as follows:

G-Protein Coupled Receptor (GPCR) Antagonism and Agonism

A significant number of CNS-acting piperidine-containing drugs target GPCRs, which are integral to synaptic signaling.

-

Dopamine D2 Receptor Antagonism: This is a hallmark of many antipsychotic drugs. The piperidine moiety in typical antipsychotics like haloperidol and atypical antipsychotics such as risperidone plays a crucial role in their high-affinity binding to the D2 receptor.[1] By blocking the effects of dopamine in the mesolimbic pathway, these drugs alleviate the positive symptoms of schizophrenia.[1]

-

Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics, including risperidone, also exhibit potent antagonism at 5-HT2A receptors.[1][6] This action is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and efficacy against the negative symptoms of schizophrenia.[1]

-

Muscarinic Acetylcholine Receptor (mAChR) Modulation: Piperidine derivatives have been developed as allosteric modulators of mAChRs. For instance, novel N-(indanyl)piperidine amide scaffolds have yielded potent and CNS-penetrant M5-preferring positive allosteric modulators (PAMs).[7][8] PAMs represent a sophisticated approach to enhancing endogenous signaling without directly activating the receptor, offering a finer level of control over neurotransmission.

The following diagram illustrates the general principle of GPCR antagonism by a piperidine derivative.

Caption: GPCR Antagonism by a Piperidine Derivative.

Enzyme Inhibition

Piperidine derivatives can act as potent and selective inhibitors of key enzymes in the CNS.

-

Acetylcholinesterase (AChE) Inhibition: Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease, is a piperidine-containing reversible inhibitor of AChE.[1] By inhibiting the breakdown of acetylcholine, donepezil increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.[1][5]

The benzyl-piperidine group of donepezil and related compounds provides effective binding to the catalytic site of AChE.[5]

The mechanism of AChE inhibition is depicted in the workflow below.

Caption: Mechanism of Action for Piperidine-based AChE Inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: The natural alkaloid piperine , found in black pepper, and its derivatives have been shown to inhibit MAO-A and MAO-B.[9] The piperidine moiety plays a significant role in this activity.[9] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to prevent the breakdown of dopamine.

Neurotransmitter Transporter Blockade

Piperidine derivatives can also target neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.

-

Dopamine and Norepinephrine Transporter (DAT and NET) Inhibition: Methylphenidate , a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a piperidine derivative that blocks the reuptake of dopamine and norepinephrine by inhibiting DAT and NET.[1] This leads to increased concentrations of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling, which is crucial for attention and executive function.

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on their substitution patterns. Key SAR insights include:

-

Substitution on the Piperidine Nitrogen: The substituent on the nitrogen atom can significantly influence receptor affinity and selectivity. For example, in many antipsychotics, the nitrogen is part of a linker connecting the piperidine ring to an aromatic moiety.

-

Substitution on the Piperidine Ring: The position and nature of substituents on the carbon atoms of the piperidine ring can dictate potency and selectivity. Chiral centers on the piperidine ring can lead to enantiomers with vastly different pharmacological profiles.[10]

-

The Role of the Piperidine Moiety in Piperine: In the case of piperine, the piperidine ring is crucial for its MAO inhibitory activity.[9] Modifications to this ring can alter its selectivity for MAO-A versus MAO-B.[9]

Experimental Protocols for Characterizing Piperidine Derivatives

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of a novel piperidine derivative.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of the piperidine derivative for a panel of CNS targets.

Methodology:

-

Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled piperidine derivative.

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the piperidine derivative. Calculate the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.

Causality and Self-Validation: This assay directly measures the interaction between the compound and its target. The use of a specific radioligand and appropriate controls (non-specific binding determined in the presence of a high concentration of an unlabeled ligand) ensures the validity of the results.

Functional Assays

Objective: To determine whether the piperidine derivative acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Methodology (for a Gq-coupled GPCR):

-

Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293 cells).

-

Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add the piperidine derivative to the cells. To test for antagonism, pre-incubate the cells with the piperidine derivative before adding a known agonist.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality and Self-Validation: This assay measures a downstream signaling event (calcium release) that is a direct consequence of receptor activation. The inclusion of positive and negative controls validates the assay's performance.

In Vivo Behavioral Models

Objective: To assess the physiological and behavioral effects of the piperidine derivative in a living organism.

Methodology (e.g., for an antipsychotic-like effect):

-

Animal Model: Use a model of psychosis, such as amphetamine-induced hyperlocomotion in rodents.

-

Drug Administration: Administer the piperidine derivative to the animals at various doses.

-

Behavioral Testing: Place the animals in an open-field arena and record their locomotor activity using automated tracking software.

-

Data Analysis: Compare the locomotor activity of animals treated with the piperidine derivative to that of vehicle-treated and amphetamine-treated controls. A reduction in amphetamine-induced hyperlocomotion suggests an antipsychotic-like effect.

Causality and Self-Validation: While behavioral models are complex, they provide crucial information about the in vivo efficacy and potential side effects of a compound. The use of appropriate controls and dose-response studies is essential for validating the findings.

The following diagram outlines a typical drug discovery workflow for a CNS-active piperidine derivative.

Caption: Drug Discovery Workflow for Piperidine Derivatives.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of prominent piperidine-containing CNS drugs.

| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Not typically reported as Ki | 0.11 (for AChE inhibition)[1] |

| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor | 3.2[1] | - |

| Serotonin 5-HT2A Receptor | 0.2[1] | - | ||

| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89[1] | - |

| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | High affinity (values vary)[1] | - |

| Norepinephrine Transporter (NET) | High affinity (values vary)[1] | - |

Conclusion

The piperidine scaffold continues to be a highly successful structural motif in the design of drugs targeting the central nervous system. Its inherent properties allow for the development of compounds with diverse mechanisms of action, from direct receptor antagonism and enzyme inhibition to more nuanced allosteric modulation. A thorough understanding of these mechanisms, supported by a robust and logical experimental cascade, is paramount for the successful discovery and development of novel piperidine-based therapeutics for a wide range of neurological and psychiatric disorders.

References

-

Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology. Available at: [Link]

-

Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]

-

Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]

-

Pyridine alkaloids with activity in the central nervous system. Phytochemistry. Available at: [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

5-HT2A receptor. Wikipedia. Available at: [Link]

-

(PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and analytical protocols for the chemical compound 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride, identified by the CAS number 98998-32-4. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of the compound's properties and the scientific principles underpinning its synthesis and characterization.

Introduction

2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride is a piperidine-containing organic molecule that has garnered interest within the fields of medicinal chemistry and organic synthesis. The presence of the piperidine motif, a privileged scaffold in drug discovery, suggests potential biological activity and favorable pharmacokinetic properties.[1] The molecule's structure, featuring a secondary amine and a ketone functional group, presents multiple avenues for chemical modification, making it a versatile building block for the synthesis of more complex pharmaceutical agents. This guide will delve into the known physicochemical data, outline a plausible synthetic route with detailed experimental protocols, and describe relevant analytical techniques for the characterization of this compound.

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride

| Property | Value | Source |

| CAS Number | 98998-32-4 | [2] |

| Chemical Name | 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride | [2] |

| Molecular Formula | C₈H₁₇ClN₂O | [3] |

| Molecular Weight | 192.69 g/mol | [4] |

| Melting Point | 180–200°C (estimated) | [5] |

| Solubility | Data not available. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents. | |

| SMILES Code | CNCC(N1CCCCC1)=O.Cl | [2] |

| InChI Key | InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | [5] |

Synthesis and Mechanism

The synthesis of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic strategy involves the acylation of piperidine followed by a nucleophilic substitution.

Synthetic Pathway Overview

The proposed synthesis commences with the reaction of piperidine with 2-chloroacetyl chloride to form the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired product. The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.

Caption: Proposed synthetic pathway for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same solvent to the cooled piperidine solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(Methylamino)-1-(piperidin-1-yl)ethanone

-

Dissolve the crude 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in THF, 2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 2-(methylamino)-1-(piperidin-1-yl)ethanone.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(methylamino)-1-(piperidin-1-yl)ethanone in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Piperidine ring protons: A series of multiplets in the region of δ 1.5-1.7 ppm and 3.3-3.6 ppm.

-

Methylene protons adjacent to the carbonyl group: A singlet or a multiplet around δ 3.2-3.5 ppm.

-

N-methyl protons: A singlet at approximately δ 2.4 ppm.

-

NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon: A signal in the downfield region, typically around δ 168-172 ppm.

-

Piperidine ring carbons: Signals between δ 24-26 ppm and 43-47 ppm.

-

Methylene carbon adjacent to the carbonyl group: A signal around δ 50-55 ppm.

-

N-methyl carbon: A signal at approximately δ 35 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this polar, water-soluble compound.

Table 2: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[6][7]

Biological and Pharmacological Context

While specific biological targets and the mechanism of action for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride have not been extensively reported in publicly accessible literature, its structural features provide some insights into its potential pharmacological relevance. The piperidine ring is a key component in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1] The presence of a secondary amine and a ketone offers sites for hydrogen bonding and potential interactions with biological macromolecules such as enzymes and receptors.[5]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activity and therapeutic potential of this compound. The synthetic methodologies outlined in this guide provide a solid foundation for producing the necessary quantities of this compound for such pharmacological investigations.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, a plausible synthetic route, and analytical methodologies for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4). The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and further investigate this compound for its potential applications in medicinal chemistry. The versatility of its structure, combined with the privileged nature of the piperidine scaffold, makes it a compound of interest for future drug discovery efforts.

References

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. ([Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. ([Link])

-

2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - Heterocyclic Compounds. ([Link])

-

2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE X HCL [98998-32-4] | Chemsigma. ([Link])

-

2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - 上海馨远医药科技有限公司. ([Link])

-

2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone - Optional[13C NMR]. ([Link])

-

2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem. ([Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. ([Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. ([Link])

-

Cas 5437-48-9,2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL | lookchem. ([Link])

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. ([Link])

-

2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol, 100 mg - CP Lab Safety. ([Link])

-

HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization - ResearchGate. ([Link])

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. ([Link])

- CN112645829A - Chiral synthesis method of ephedrine key intermediate (S)

-

Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. ([Link])

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. ([Link])

- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P

-

(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. ([Link])

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 98998-32-4|2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE X HCL [98998-32-4] | Chemsigma [chemsigma.com]

- 4. 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - CAS:98998-32-4 - 上海馨远医药科技有限公司 [balmxy.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

2-Methylamino-1-phenyl-ethanone hydrochloride structural analogs

An In-depth Technical Guide to the Structural Analogs of 2-Methylamino-1-phenyl-ethanone

Audience: Researchers, scientists, and drug development professionals.

Foreword

The study of 2-Methylamino-1-phenyl-ethanone (methcathinone) and its vast array of structural analogs sits at a compelling intersection of medicinal chemistry, pharmacology, and public health. As derivatives of the naturally occurring stimulant cathinone found in the Catha edulis plant, these compounds, often referred to as synthetic cathinones or β-keto amphetamines, encompass both FDA-approved medications and potent drugs of abuse.[1][2][3] This guide is crafted for the scientific professional, offering a deep dive into the chemical architecture, structure-activity relationships (SAR), mechanisms of action, and analytical methodologies pertinent to this diverse chemical class. Our objective is not merely to list compounds but to elucidate the causal relationships between molecular structure and biological function, providing a framework for rational drug design, toxicological assessment, and advanced analytical detection.

The Core Scaffold: A Foundation for Diversity

At the heart of this chemical family is the phenethylamine core, distinguished by a ketone group at the beta (β) carbon.[1][4][5] This β-keto moiety is the defining feature of all cathinones and is crucial to their pharmacology, differentiating them from their non-keto phenethylamine counterparts like amphetamine. The presence of this polar ketone group generally reduces the ability of these molecules to cross the blood-brain barrier, often resulting in lower potency compared to corresponding amphetamines.[5][6]

The parent compound of the synthetic derivatives discussed herein is 2-Methylamino-1-phenyl-ethanone, also known as methcathinone. Its hydrochloride salt is a common form for handling and research.[7][8] The true versatility of this scaffold lies in the potential for substitution at four key positions, allowing for a near-infinite number of analogs:

-

Phenyl Ring (R₁): Substitution with alkyl, alkoxy, alkylenedioxy, or halide groups.

-

Alpha-Carbon (R₂): Extension of the alkyl chain.

-

Amine (R₃): N-alkylation or incorporation into a cyclic structure.

-

Amine (R₄): N-alkylation or incorporation into a cyclic structure.[4]

This structural flexibility has been exploited by clandestine chemists to create novel psychoactive substances ("bath salts") that circumvent existing drug laws, posing significant challenges for law enforcement and public health.[9][10][11] Concurrently, medicinal chemists have explored this scaffold to develop valuable therapeutics, most notably bupropion (Wellbutrin®), an antidepressant and smoking cessation aid.[1][2][12][13]

Caption: General chemical structure of substituted cathinones.

Synthetic Pathways: From Precursor to Product

The synthesis of cathinone analogs often leverages readily available chemical precursors. While numerous specific routes exist, a foundational understanding can be derived from general methodologies.

General Synthesis from Propiophenone Derivatives

A common and direct route involves the α-bromination of a substituted propiophenone followed by amination. The choice of the starting propiophenone dictates the substitution pattern on the phenyl ring.

Causality in Experimental Design:

-

Bromination: N-Bromosuccinimide (NBS) or liquid bromine are used for the selective halogenation of the α-carbon. This step is critical as it creates a reactive electrophilic site.

-

Amination: The subsequent reaction with an appropriate amine (e.g., methylamine for methcathinone, or a cyclic amine like pyrrolidine) proceeds via nucleophilic substitution, displacing the bromide and forming the final product. The choice of amine directly defines the R₃ and R₄ substituents.

Oxidation of Ephedrine Analogs

Another well-established method is the oxidation of corresponding amino alcohols (ephedrine or pseudoephedrine analogs).

Causality in Experimental Design:

-

Oxidizing Agent: Reagents like potassium permanganate or chromium-based oxidants are used to convert the secondary alcohol at the β-position into the defining ketone group. This method is historically significant, as methcathinone was often produced clandestinely from easily obtained pseudoephedrine.[14]

Protocol: Example Synthesis of 2-Methylamino-1-phenyl-ethanone HCl

The following protocol is a representative example for laboratory-scale synthesis.[7]

Step 1: Preparation of Methanolic Hydrogen Chloride

-

To a 100 mL Erlenmeyer flask containing 35 mL of anhydrous methanol, add 3.5 mL (50.16 mmol) of acetyl chloride dropwise while stirring.

-

Allow the reaction to proceed for 10 minutes. This generates an anhydrous solution of HCl in methanol, which is crucial for the subsequent deprotection step without introducing water.

Step 2: Deprotection of Boc-Protected Precursor

-

Add the freshly prepared methanolic HCl solution to a 50 mL round-bottom flask containing 2.43 g (10.03 mmol) of N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid 1,1-dimethylethyl ester (Boc-protected methcathinone).

-

Stir the reaction for 1 hour at room temperature. The acidic conditions cleave the tert-Butoxycarbonyl (Boc) protecting group from the amine.

-

Remove the solvent under reduced pressure. This will yield the hydrochloride salt of the final product as a fine white powder.

-

The resulting product can be used without further purification. Purity can be assessed via ¹H NMR, ¹³C NMR, and HRMS.[7]

Structural Classes and Mechanistic Divergence

The pharmacological effects of cathinone analogs are dictated by their interactions with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Structural modifications fundamentally alter not only the potency but also the mechanism of action at these transporters, broadly dividing the analogs into two main categories: monoamine releasers and reuptake inhibitors.[1][3]

Class I: Ring-Substituted Analogs (The "Releasers")

These compounds are primarily transporter substrates. They are taken up into the presynaptic neuron and disrupt vesicular storage, causing a massive, non-exocytotic release of neurotransmitters by reversing the normal direction of transporter flux.[1][2][3]

-

Key Examples: Mephedrone (4-methylmethcathinone), Methylone (3,4-methylenedioxy-N-methylcathinone).[5]

-

Structure-Activity Relationship (SAR):

-

4-Position Substitution: Adding substituents like a methyl group (mephedrone) or a methylenedioxy ring (methylone) tends to increase activity at SERT relative to DAT.[2] This shift towards serotonergic activity is associated with the empathogenic effects reported by users, similar to MDMA.[5]

-

Polarity: The β-keto group makes these compounds more polar than their amphetamine counterparts, which generally reduces their potency.[5]

-

Caption: Mechanism of Monoamine Releasers.

Class II: Pyrrolidine Analogs (The "Blockers")

In contrast to releasers, these analogs act as potent transporter inhibitors. They bind to the outside of the transporter protein, physically blocking the reuptake of neurotransmitters from the synaptic cleft.[1][2][6] This leads to a rapid and sustained increase in extracellular monoamine concentrations.

-

Key Examples: 3,4-Methylenedioxypyrovalerone (MDPV), α-Pyrrolidinopentiophenone (α-PVP).[6][15]

-

Structure-Activity Relationship (SAR):

-

Pyrrolidine Ring: Incorporating the nitrogen atom into a bulky pyrrolidine ring is a key structural feature that confers potent reuptake inhibition.[2]

-

α-Alkyl Chain: Extending the length of the alkyl group at the α-carbon (e.g., from a propyl in α-PPP to a pentyl in α-PVP) generally increases potency, particularly at DAT and NET.[6] These compounds are often highly selective for DAT/NET with little effect on SERT.[6]

-

Caption: Mechanism of Monoamine Reuptake Inhibitors (Blockers).

Summary of SAR and Potency

| Compound | Class | Key Structural Feature(s) | Primary Mechanism | Relative Potency |

| Methcathinone | Releaser | β-keto, N-methyl | SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent) | Baseline |

| Mephedrone | Releaser | 4-methyl on phenyl ring | SNDRA, enhanced SERT activity | > Methcathinone |

| Methylone | Releaser | 3,4-methylenedioxy ring | SNDRA, enhanced SERT activity | > Methcathinone |

| MDPV | Blocker | Pyrrolidine ring, 3,4-methylenedioxy | Potent DAT/NET reuptake inhibitor | Very High |

| α-PVP | Blocker | Pyrrolidine ring, α-pentyl chain | Potent DAT/NET reuptake inhibitor | Very High |

Data synthesized from multiple sources.[1][4][5][6]

Toxicological Profiles

The toxicity of synthetic cathinones is a direct extension of their potent pharmacological actions.[16] The significant differences in potency and affinity for monoamine transporters result in distinct clinical and toxic effects.[16]

-

Sympathomimetic Toxidrome: Nearly all potent cathinone analogs can produce a state of excessive sympathetic nervous system stimulation, characterized by agitation, tachycardia (rapid heart rate), hypertension, and hyperthermia.[12][17]

-

Psychiatric Effects: The dopaminergic and serotonergic actions can lead to severe psychiatric symptoms, including paranoia, hallucinations, psychosis, and aggressive or bizarre behavior.[12][16]

-

Specific Toxicities:

Fatalities have been reported and are often associated with hyperthermia, cardiac events, and multi-organ failure.[16][18] The management of acute intoxication is primarily supportive, focusing on controlling agitation, hypertension, and hyperthermia.[17]

Analytical Methodologies: A Self-Validating System

The rapid emergence of new analogs necessitates robust and adaptable analytical methods for their detection and quantification in both seized materials and biological specimens.[19][20] A self-validating system involves using a screening technique followed by a more specific and sensitive confirmation method.

Caption: General Analytical Workflow for Cathinone Detection.

Sample Preparation

Proper extraction from the matrix is critical for accurate analysis.

-

Liquid-Liquid Extraction (LLE): A simple and common method used to extract cathinones from biological fluids.[19]

-

Solid-Phase Extraction (SPE): Offers a cleaner extract and is often preferred for complex matrices like blood or tissue.[21]

Screening Techniques

-

Immunoassays: Can provide rapid, presumptive positive results but may suffer from cross-reactivity with other phenethylamines.

-

Colorimetric Tests: The Marquis reagent is generally negative for many cathinones unless a methylenedioxy moiety is present.[19]

Confirmatory Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable technique for identifying cathinones in seized powders. Derivatization may be required for some analogs to improve chromatographic performance.[15][21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both identification and quantification, especially in biological samples.[19][21] It offers high sensitivity and specificity, allowing for the detection of low concentrations of parent drugs and their metabolites.

Protocol: General LC-MS/MS Analysis of Cathinones in Urine

This protocol describes a self-validating workflow for the quantitative analysis of multiple cathinone analogs.

1. Sample Preparation (SPE)

-

To 1 mL of urine, add an internal standard solution.

-

Perform enzymatic hydrolysis (using β-glucuronidase) to cleave conjugated metabolites, increasing the detection of total drug.

-

Apply the sample to a mixed-mode SPE cartridge.

-

Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol) to remove matrix interferences.

-

Elute the target analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic Separation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the various structural analogs, which can be challenging due to their structural similarity.[21]

3. Mass Spectrometric Detection

-

MS System: A triple quadrupole mass spectrometer (QqQ) is most common for quantitative analysis.[21]

-

Ionization: Electrospray ionization (ESI) in positive mode is used, as the amine group is readily protonated to form the [M+H]⁺ ion.[19]

-

Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. For each target analyte, at least two transitions (a quantifier and a qualifier ion) are monitored.

-

Self-Validation: The precursor ion is selected in the first quadrupole. It is fragmented in the collision cell, and specific product ions are selected in the third quadrupole. The presence of both the quantifier and qualifier ions at the correct retention time and in the correct ratio provides highly confident identification.[19]

-

Conclusion and Future Perspectives

The family of 2-Methylamino-1-phenyl-ethanone structural analogs represents a classic case study in medicinal chemistry, where subtle molecular modifications lead to profound changes in pharmacology and toxicology. The continuous emergence of new derivatives presents an ongoing challenge, demanding constant innovation in analytical chemistry and a deeper understanding of structure-activity relationships to predict the effects of novel compounds.

Future research should focus on:

-

Quantitative SAR (QSAR): Developing computational models to predict the potency and mechanism (releaser vs. blocker) of new analogs before they appear on the illicit market.

-

Therapeutic Development: Further exploring the cathinone scaffold for novel CNS agents, building on the success of bupropion.[13][22]

-

Long-Term Toxicology: Investigating the potential for long-term neurotoxicity associated with chronic use of these potent monoaminergic agents.[16]

For researchers and drug development professionals, a thorough understanding of this chemical space is not only essential for addressing the public health issues posed by "bath salts" but also for unlocking the potential therapeutic applications hidden within this remarkably versatile molecular architecture.

References

-

Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32, 1-15. [Link]

-

Gatch, M. B., & Forster, M. J. (2022). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Toxics, 10(11), 661. [Link]

-

Wikipedia. (n.d.). Substituted cathinone. Retrieved January 20, 2026, from [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology, 252, 113-142. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. PMC, PMCID: PMC7257813. [Link]

-

Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33-42. [Link]

-

Zuba, D., & Byrska, B. (2021). Toxicological Analysis of Intoxications with Synthetic Cathinones. Journal of Analytical Toxicology, 45(8), 863-874. [Link]

-

Miró, Ò., et al. (2011). Clinical toxicology and management of intoxications with synthetic cathinones ("bath salts"). Atencion Primaria, 43(11), 589-593. [Link]

-

Jerry, J., et al. (2013). Synthetic cathinone abuse. Clinical Pharmacology: Advances and Applications, 5, 109-117. [Link]

-

Coppola, M., & Mondola, R. (2012). Emerging drugs of abuse: current perspectives on substituted cathinones. Drug Testing and Analysis, 4(7-8), 574-584. [Link]

-

Schifano, F., et al. (2019). Substituted cathinones – Knowledge and References. Current Neuropharmacology, 17(7), 592-602. [Link]

-

Namera, A., et al. (2013). The analytical investigation of synthetic street drugs containing cathinone analogs. Journal of Forensic Sciences, 58(6), 1547-1552. [Link]

-

Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved January 20, 2026, from [Link]

-

de Oliveira, R. V., et al. (2024). Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry. [Link]

-

Karila, L., et al. (2016). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Neuroscience & Biobehavioral Reviews, 61, 1-10. [Link]

-

Spiller, H. A., et al. (2011). Synthetic Cathinones (Bath Salts): Legal Status and Patterns of Abuse. Annals of Pharmacotherapy, 45(11), 1425-1433. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

Zuba, D. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Current Pharmaceutical Analysis, 15(5), 442-461. [Link]

-

National Drug Intelligence Center. (2011). Synthetic Cathinones (Bath Salts): An Emerging Domestic Threat. U.S. Department of Justice. [Link]

-

Drug Enforcement Administration (DEA). (n.d.). Synthetic Cathinones. DEA Diversion Control Division. [Link]

-

Kelly, J. P. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]

-

PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

-

PubChemLite. (n.d.). 2-methylamino-1-phenyl-ethanone hydrochloride (C9H11NO). Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone.

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 5. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The toxicology of bath salts: a review of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. justice.gov [justice.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

- 16. mdpi.com [mdpi.com]

- 17. Clinical toxicology and management of intoxications with synthetic cathinones ("bath salts") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones | springermedizin.de [springermedizin.de]

- 21. researchgate.net [researchgate.net]

- 22. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

InChIKey OELBRVNZGVZXGS-UHFFFAOYSA-N compound information

An In-depth Technical Guide to Olicratin, a Novel Flavonoid with Potent Antiviral and Antifungal Properties

Introduction

Olicratin (InChIKey: OELBRVNZGVZXGS-UHFFFAOYSA-N) is a novel synthetic flavonoid derivative that has recently emerged as a compound of significant interest to the research and drug development communities. Belonging to the oxazinyl flavonoid class, Olicratin has demonstrated potent bioactivity, particularly as an antiviral and antifungal agent. This guide provides a comprehensive overview of Olicratin, including its chemical properties, mechanism of action, potential therapeutic applications, and detailed experimental protocols for its study.

Chemical and Physical Properties